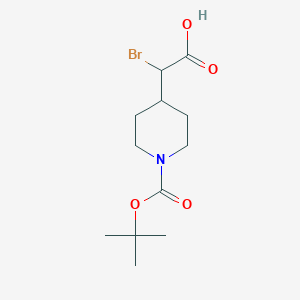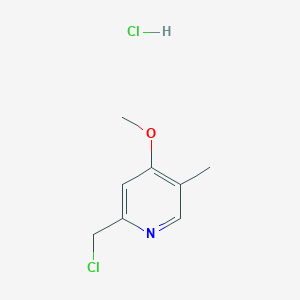
Cupric tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cupric Tartrate is a green to blue odorless powder . It is insoluble in water and is primarily used for electroplating metals . The primary hazard associated with it is the threat to the environment .
Synthesis Analysis
This compound can be synthesized using a common chemical vapor deposition precursor of this compound . The decomposition kinetics of this compound at different temperatures has been studied . The conversion of this compound to Cu nanocrystals is a two-step process, including dehydration and decomposition steps .Molecular Structure Analysis
The molecular formula of this compound is C4H4CuO6 . Its average mass is 211.617 Da and its mono-isotopic mass is 210.930389 Da .Chemical Reactions Analysis
This compound, being an acidic salt, is generally soluble in water . The resulting solutions contain moderate concentrations of hydrogen ions and have pH’s of less than 7.0 . They react as acids to neutralize bases .Physical And Chemical Properties Analysis
This compound is a green to blue odorless powder . It is insoluble in water and is noncombustible . The primary hazard is the threat to the environment .Scientific Research Applications
1. Synthesis of Cu Nanocrystals
Cupric tartrate serves as a precursor in the synthesis of high-purity copper (Cu) nanocrystals. The process, involving chemical vapor deposition, allows for the creation of nanocrystals with controlled size and structure, which are critical for applications in microelectronics, sensors, and catalysis (Jian et al., 2014).
2. Electroplating and Electrolysis
This compound is involved in the formation of copper-aliphatic oxyacid complex salts, which are utilized in the electroplating process. This compound facilitates the deposition of adherent and lustrous copper layers on substrates, an important aspect in surface finishing and material coating technologies (Hosokawa & Inui, 1966).
3. Analytical Chemistry
In analytical chemistry, this compound is used to activate ion-selective electrodes, like the Selectrode™, for measuring tartrate ion activity in solutions. This application is crucial in various analytical procedures requiring precise ion concentration measurements (Dorsett & Mulcahy, 1978).
4. CuO Thin Film Deposition
This compound is used as a complexing agent in the anodic deposition of CuO thin films from solution precursors. This electrochemical procedure is significant in creating oriented and pure copper oxide films for various technological applications (Poizot et al., 2003).
5. Catalysis in Chemical Reactions
It plays a role in the kinetics of oxidation reactions involving sugars and alkaline bivalent copper, showcasing its importance in catalytic processes and chemical reaction studies (Singh & Ghosh, 1957).
6. Synthesis of Helical Carbon Fibers
This compound serves as a catalyst in the low-temperature synthesis of helical carbon fibers (HCNFs) via chemical vapor deposition. This application is significant in material science, especially in the enhancement of natural rubber properties (Jin et al., 2015).
Mechanism of Action
Safety and Hazards
Inhalation of Cupric Tartrate dust may cause nasal congestion . It may cause conjunctivitis and edema of eyelids when it comes in contact with eyes . It may irritate skin . Ingestion of this compound may cause vomiting due to the local irritant and astringent action of ionic copper on the stomach and bowel .
Properties
| 27004-40-6 | |
Molecular Formula |
C4H6CuO6 |
Molecular Weight |
213.63 g/mol |
IUPAC Name |
copper;2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C4H6O6.Cu/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10); |
InChI Key |
XIPWCAOMSIUHSL-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Cu+2] |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)O.[Cu] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-chloropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1603924.png)
![4-Bromo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1603926.png)
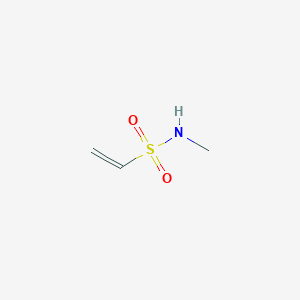
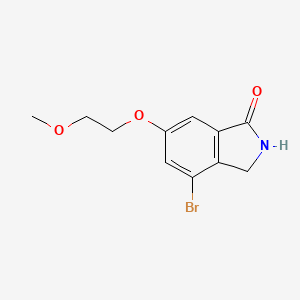
![N-[(4-Ethenylphenyl)methyl]-N,N-diethylethanaminium chloride](/img/structure/B1603930.png)
![2-oxo-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid](/img/structure/B1603932.png)
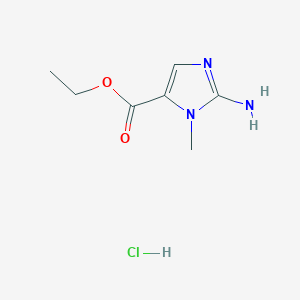
![4-Chloro-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1603938.png)

